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molecular formula C11H17NO2 B164192 Ethyl 2-(1-cyanocyclohexyl)acetate CAS No. 133481-10-4

Ethyl 2-(1-cyanocyclohexyl)acetate

Cat. No. B164192
M. Wt: 195.26 g/mol
InChI Key: MRYZGCDTKUSBFA-UHFFFAOYSA-N
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Patent
US06294690B1

Procedure details

Added 1% Pd/C catalyst (1.67 g, 0.157 mmol) to a solution of (1-cyanocyclohexa-2,5-dienyl)acetic acid ethyl ester (3.00 g, 15.7 mmol) in MeOH (75 mL). After shaking the reaction under 20 psi H2 at room temperature for 2 hours, the pressure was slowly released. The reaction was filtered and concentrated under reduced pressure to afford 2.89 g (94%) of product as an oil.
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid ethyl ester
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1([C:12]#[N:13])[CH:11]=[CH:10][CH2:9][CH:8]=[CH:7]1)[CH3:2]>[Pd].CO>[CH2:1]([O:3][C:4](=[O:14])[CH2:5][C:6]1([C:12]#[N:13])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH3:2]

Inputs

Step One
Name
(1-cyanocyclohexa-2,5-dienyl)acetic acid ethyl ester
Quantity
3 g
Type
reactant
Smiles
C(C)OC(CC1(C=CCC=C1)C#N)=O
Name
Quantity
1.67 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction under 20 psi H2 at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1(CCCCC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.89 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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